molecular formula C23H32ClNO3 B12743975 Diprafenone hydrochloride, (R)- CAS No. 132009-85-9

Diprafenone hydrochloride, (R)-

Cat. No.: B12743975
CAS No.: 132009-85-9
M. Wt: 406.0 g/mol
InChI Key: UMNNDKJVNNYLDU-FSRHSHDFSA-N
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Description

Diprafenone hydrochloride, ®- is a class Ic antiarrhythmic agent closely related to propafenone. It is primarily used for its ability to manage and treat various types of cardiac arrhythmias by modulating the electrical activity of the heart. The compound is a dimethyl analog of propafenone and has been extensively studied for its electrophysiological properties and antiarrhythmic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprafenone hydrochloride, ®- involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate. This reaction yields 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone, which is then treated with 2-methyl-2-aminobutane in refluxing methanol .

Industrial Production Methods

Industrial production methods for Diprafenone hydrochloride, ®- typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diprafenone hydrochloride, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring and the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of Diprafenone hydrochloride, ®-, which can have different pharmacological properties and applications.

Scientific Research Applications

Diprafenone hydrochloride, ®- has a wide range of scientific research applications:

Mechanism of Action

Diprafenone hydrochloride, ®- exerts its effects by blocking sodium channels in cardiac cells. This action reduces the likelihood of membrane depolarization, thereby stabilizing the cardiac rhythm. The compound also affects the mean open time of sodium channels, reducing it by up to 45%, which indicates a modification of the channel’s properties .

Comparison with Similar Compounds

Similar Compounds

    Propafenone: Diprafenone hydrochloride, ®- is closely related to propafenone, sharing similar structural and pharmacological properties.

    Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological effects.

    Amiodarone: Although not a class Ic agent, amiodarone shares some electrophysiological properties with Diprafenone hydrochloride, ®-.

Uniqueness

Diprafenone hydrochloride, ®- is unique due to its specific structural modifications, which confer distinct electrophysiological properties and a different side effect profile compared to other antiarrhythmic agents. Its ability to modulate sodium channels with high specificity makes it a valuable compound in both research and clinical settings .

Properties

CAS No.

132009-85-9

Molecular Formula

C23H32ClNO3

Molecular Weight

406.0 g/mol

IUPAC Name

1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C23H31NO3.ClH/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18;/h5-13,19,24-25H,4,14-17H2,1-3H3;1H/t19-;/m1./s1

InChI Key

UMNNDKJVNNYLDU-FSRHSHDFSA-N

Isomeric SMILES

CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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